(3S)-3-cyclopropylmorpholine;hydrochloride

Catalog No.
S14580538
CAS No.
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-cyclopropylmorpholine;hydrochloride

Product Name

(3S)-3-cyclopropylmorpholine;hydrochloride

IUPAC Name

(3S)-3-cyclopropylmorpholine;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-2-6(1)7-5-9-4-3-8-7;/h6-8H,1-5H2;1H/t7-;/m1./s1

InChI Key

QFBIHAFLFZURMD-OGFXRTJISA-N

Canonical SMILES

C1CC1C2COCCN2.Cl

Isomeric SMILES

C1CC1[C@H]2COCCN2.Cl

(3S)-3-cyclopropylmorpholine;hydrochloride is a chemical compound characterized by its unique morpholine structure with a cyclopropyl group attached at the 3-position. The molecular formula for this compound is C7H13ClN2OC_7H_{13}ClN_2O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in biological and chemical research.

  • Substitution Reactions: The nitrogen atom in the morpholine ring can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form free base morpholine and salt.
  • Cyclization Reactions: The cyclopropyl group may also participate in cyclization reactions under specific conditions, potentially leading to new cyclic compounds.

These reactions are fundamental in organic synthesis and drug development.

Research indicates that (3S)-3-cyclopropylmorpholine;hydrochloride exhibits significant biological activity. It has been studied for its potential as a pharmacological agent due to its interaction with neurotransmitter systems. Specifically, it may influence the activity of acetylcholinesterase, an enzyme critical for neurotransmission. This suggests potential applications in treating neurological disorders or enhancing cognitive functions.

Several methods have been developed for synthesizing (3S)-3-cyclopropylmorpholine;hydrochloride:

  • Starting Materials: The synthesis typically begins with morpholine and cyclopropyl derivatives.
  • Reagents: Common reagents include alkyl halides or cyclopropyl bromide, which can be reacted under basic conditions to facilitate the formation of the cyclopropyl group.
  • Hydrochloride Formation: The final step involves the reaction of the base with hydrochloric acid to form the hydrochloride salt.

These methods highlight the versatility of synthetic routes available for producing this compound.

The applications of (3S)-3-cyclopropylmorpholine;hydrochloride are diverse:

  • Pharmaceutical Development: Its potential neuroactive properties make it a candidate for drug development aimed at treating cognitive disorders or other neurological conditions.
  • Chemical Research: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules in medicinal chemistry.
  • Biochemical Studies: Researchers utilize it to study enzyme interactions and mechanisms within biological systems.

Interaction studies involving (3S)-3-cyclopropylmorpholine;hydrochloride have revealed important insights into its pharmacodynamics. It has been shown to interact with various receptors and enzymes:

  • Acetylcholinesterase Inhibition: Studies suggest that this compound may inhibit acetylcholinesterase activity, which could enhance cholinergic signaling in the brain.
  • Receptor Binding: Preliminary data indicate potential binding affinity to certain neurotransmitter receptors, warranting further investigation into its therapeutic effects.

These interactions underline its significance in pharmacological research.

(3S)-3-cyclopropylmorpholine;hydrochloride shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
1-MethylpiperidinePiperidine ring with a methyl groupNeuroactive properties
1-CyclopropylpiperidinePiperidine ring with a cyclopropyl groupPotential analgesic effects
2-CyclopropylmorpholineMorpholine structure with cyclopropyl at different positionAnticholinergic activity
(3S)-3-cyclobutylmorpholineMorpholine structure with cyclobutylDifferent receptor interactions

The unique aspect of (3S)-3-cyclopropylmorpholine;hydrochloride lies in its specific stereochemistry and position of the cyclopropyl group, which may influence its biological activity and receptor interactions differently compared to similar compounds.

This detailed examination of (3S)-3-cyclopropylmorpholine;hydrochloride underscores its potential significance in both chemical synthesis and biological applications. Further research is essential to fully elucidate its mechanisms and therapeutic possibilities.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

163.0763918 g/mol

Monoisotopic Mass

163.0763918 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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